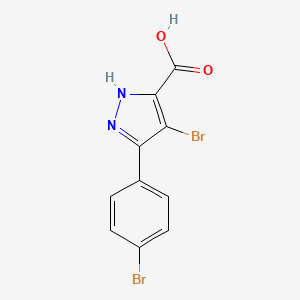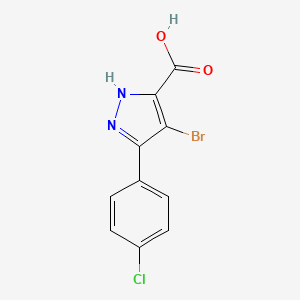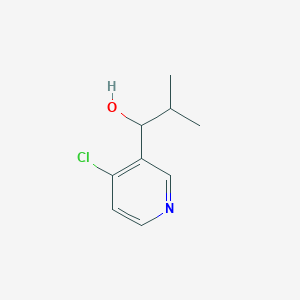
1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene
Overview
Description
1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene is an organic compound that belongs to the class of difluoroethylated aromatics
Preparation Methods
The synthesis of 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene typically involves the introduction of the difluoroethyl group onto an aromatic ring. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroethylating reagent. The reaction is often catalyzed by copper and requires specific conditions to achieve high yields . Industrial production methods may involve the use of complex catalysts and optimized reaction conditions to ensure the purity and efficiency of the synthesis .
Chemical Reactions Analysis
1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The difluoroethyl group can undergo addition reactions with various reagents, leading to the formation of new compounds with modified properties.
Scientific Research Applications
1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its ability to modulate biological activity.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene involves its interaction with specific molecular targets and pathways. The difluoroethyl group can mimic the spatial and electronic characteristics of other functional groups, leading to changes in the activity of target molecules . The compound can interact with receptors, enzymes, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene can be compared with other difluoroethylated aromatics, such as:
1-(1,1-Difluoroethyl)-benzene: This compound has a simpler structure and may exhibit different reactivity and properties compared to this compound.
1-(1,1-Difluoroethyl)-4-fluorobenzene: This compound has a similar structure but with fewer fluorine atoms, which can affect its chemical and biological properties.
1-(1,1-Difluoroethyl)-2,3,4,5-tetrafluorobenzene: This compound has more fluorine atoms, which can enhance its stability and reactivity in certain reactions.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-8(12,13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBJPHGESOGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258865 | |
| Record name | 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-28-9 | |
| Record name | 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-2,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinecarbonitrile](/img/structure/B1439425.png)


![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)

![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)


![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)



